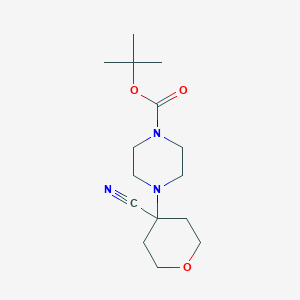![molecular formula C15H26Cl2N2O B1392868 2-[1-(3-フェニルプロピル)-2-ピペラジニル]エタノール二塩酸塩 CAS No. 1273578-06-5](/img/structure/B1392868.png)
2-[1-(3-フェニルプロピル)-2-ピペラジニル]エタノール二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride is a chemical compound with the molecular formula C15H25ClN2O and a molecular weight of 284.83 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and signal transduction pathways.
Medicine: Research on this compound includes its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the development of new materials and chemical processes.
準備方法
The synthesis of 2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride typically involves the reaction of 1-(3-Phenylpropyl)piperazine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
化学反応の分析
2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used .
作用機序
The mechanism of action of 2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride can be compared with other similar compounds, such as:
1-(3-Phenylpropyl)piperazine: A precursor in the synthesis of the target compound.
2-(2-Phenylethyl)piperazine: A structurally similar compound with different chemical properties.
2-(4-Benzylpiperazin-1-yl)ethanol: Another related compound used in similar research applications.
The uniqueness of 2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride lies in its specific chemical structure, which imparts distinct properties and reactivity .
特性
IUPAC Name |
2-[1-(3-phenylpropyl)piperazin-2-yl]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.2ClH/c18-12-8-15-13-16-9-11-17(15)10-4-7-14-5-2-1-3-6-14;;/h1-3,5-6,15-16,18H,4,7-13H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOBHNIXYULGMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CCO)CCCC2=CC=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392789.png)

![2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1392791.png)


![(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B1392798.png)
![2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1392800.png)

![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B1392802.png)

![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392804.png)

![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392806.png)
![4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1392807.png)
